5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
Overview
Description
“5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid” is a chemical compound . It belongs to the class of compounds known as coumarins or benzopyran-2-ones . These are a group of naturally occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin heterocycles, including “5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid”, has been a subject of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular formula of “5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid” is C10H10BrNO3 . It is a type of oxygen-containing heterocycle .Scientific Research Applications
Synthesis and Medicinal Chemistry
Synthesis of CCR5 Antagonists : A practical method was developed for synthesizing a CCR5 antagonist, involving 5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid derivatives. This process is significant for creating orally active CCR5 antagonists, which are crucial in medicinal chemistry (Ikemoto et al., 2005).
Synthesis of Enantiomerically Pure Aminochromans : This compound has been synthesized from serine, involving a radical cyclization step. The enantiomeric purity of the final aminochroman derivatives was confirmed, highlighting its significance in creating specific and potent medicinal compounds (Pavé et al., 2003).
Chemical Synthesis Techniques
Hetero-Diels-Alder Reactions : Studies on hetero-Diels-Alder reactions involving derivatives of 5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid have been conducted. These reactions are crucial for synthesizing various complex organic compounds (Zhuo et al., 1995).
Formation of Highly Substituted Dihydropyrans : Research includes the enantioselective formation of substituted dihydropyrans from α,β-unsaturated aldehydes and α-bromo-(trifluoromethyl)-enones, using aminocatalysts. This provides a pathway to a broad scope of highly substituted compounds (Donslund et al., 2015).
Pharmacological Research
Synthesis of Antiallergic Compounds : Some 4H,5H-pyrano[3,2-c][1]benzopyran-4-one derivatives were synthesized for their potential antiallergic properties. These derivatives showed varying degrees of activity, indicating their potential use in allergy treatment (Philipp et al., 1980).
Cytotoxic Activity in Acronycine Analogues : Research has been conducted on the synthesis and cytotoxic activity of acronycine analogues, indicating the potential of these compounds in cancer therapy (Bongui et al., 2005).
properties
IUPAC Name |
5-amino-6-bromo-3,4-dihydro-2H-chromene-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c11-7-4-6(10(13)14)9-5(8(7)12)2-1-3-15-9/h4H,1-3,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYKESVAFKSNMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2N)Br)C(=O)O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695078 | |
Record name | 5-Amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid | |
CAS RN |
941692-27-9 | |
Record name | 5-Amino-6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.